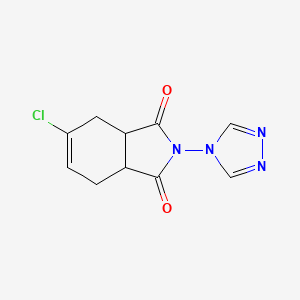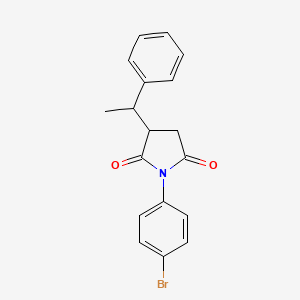![molecular formula C12H17NO5S B3961231 N-[(4-methoxyphenyl)sulfonyl]norvaline](/img/structure/B3961231.png)
N-[(4-methoxyphenyl)sulfonyl]norvaline
Overview
Description
N-[(4-methoxyphenyl)sulfonyl]norvaline, also known as MSNV, is a chemical compound that belongs to the family of sulfonamides. It has been extensively studied for its potential application in scientific research, particularly in the field of biochemistry and physiology.
Mechanism of Action
N-[(4-methoxyphenyl)sulfonyl]norvaline exerts its inhibitory effect on enzymes by binding to the active site of the enzyme, thereby preventing the substrate from binding. The sulfonamide group of this compound interacts with the zinc ion in the active site of metalloproteinases, leading to inhibition of their activity.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by blocking the activity of metalloproteinases involved in tumor invasion and metastasis. This compound has also been shown to reduce inflammation by inhibiting the activity of carbonic anhydrase, an enzyme involved in the production of pro-inflammatory mediators.
Advantages and Limitations for Lab Experiments
N-[(4-methoxyphenyl)sulfonyl]norvaline has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it suitable for studying intracellular processes. This compound is also stable and has a long shelf-life, making it easy to store and transport. However, this compound has some limitations, including its specificity for certain enzymes and its potential toxicity at high concentrations.
Future Directions
For research on N-[(4-methoxyphenyl)sulfonyl]norvaline include the development of more specific inhibitors and the potential use of this compound as a therapeutic agent for the treatment of cancer and inflammatory diseases.
Scientific Research Applications
N-[(4-methoxyphenyl)sulfonyl]norvaline has been widely used in scientific research as a tool to study the function of enzymes and proteins. It has been shown to inhibit the activity of several enzymes, including carbonic anhydrase and metalloproteinases. This compound has also been used to study the role of protein-protein interactions in various biological processes.
properties
IUPAC Name |
2-[(4-methoxyphenyl)sulfonylamino]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S/c1-3-4-11(12(14)15)13-19(16,17)10-7-5-9(18-2)6-8-10/h5-8,11,13H,3-4H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHSDPJONQOMQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3961156.png)
![diisobutyl [hydroxy(3,4,5-trimethoxyphenyl)methyl]phosphonate](/img/structure/B3961161.png)
![ethyl {3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B3961171.png)

![4-[(diethylamino)sulfonyl]-N-(2-nitrophenyl)-2-thiophenecarboxamide](/img/structure/B3961176.png)

![2-methyl-4-[5-methyl-2-(methylthio)-3-thienyl]-5-oxo-N-2-pyridinyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3961180.png)
![4-[6-amino-5-cyano-3-(methoxymethyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenyl 4-morpholinecarboxylate](/img/structure/B3961182.png)
![6-ethyl-3-(4-fluorophenyl)-7-hydroxy-2-methyl-8-[phenyl(1-piperidinyl)methyl]-4H-chromen-4-one](/img/structure/B3961196.png)
![N-ethyl-2-{[2-(2-methoxyphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3961205.png)

![5-(acetylamino)-2-chloro-N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]benzamide](/img/structure/B3961214.png)
![2-{1-[4-(dimethylamino)phenyl]-3-oxo-3-phenylpropyl}cyclohexanone](/img/structure/B3961223.png)
![N-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B3961228.png)